Methyltriphenylphosphonium chloride synthesis from triphenylphosphine
Methyltriphenylphosphonium chloride synthesis from triphenylphosphine
Synthesis of Methyltriphenylphosphonium (B96628) Chloride: A Technical Guide
Introduction
Methyltriphenylphosphonium chloride is an organophosphorus salt that serves as a crucial precursor to the Wittig reagent, methylenetriphenylphosphorane. The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes and ketones into alkenes with high regioselectivity.[1][2] The synthesis of the phosphonium (B103445) salt is the initial and critical step in this process. It is typically prepared through the quaternization of triphenylphosphine (B44618) with a suitable methylating agent, most commonly an alkyl halide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophilic phosphorus atom of triphenylphosphine attacks the electrophilic methyl group of the halide.[3]
This guide provides an in-depth overview of the synthesis of methyltriphenylphosphonium chloride and its analogues, detailing various experimental protocols, summarizing quantitative data, and illustrating the underlying chemical principles.
Reaction Mechanism and Pathway
The fundamental reaction involves the nucleophilic attack of triphenylphosphine on a methyl halide. The lone pair of electrons on the phosphorus atom attacks the carbon atom of the methyl halide, displacing the halide ion and forming a stable phosphonium salt.[3] This process is a classic example of an SN2 reaction.
Caption: General SN2 reaction mechanism for phosphonium salt formation.
Experimental Protocols
The synthesis can be achieved using various methylating agents and solvents. The choice of reagents and conditions often depends on available equipment (e.g., pressure vessels) and desired reaction time.
Protocol 1: Synthesis using Methyl Chloride in Methanol (B129727)
This method utilizes methyl chloride and methanol as the solvent, often requiring elevated temperature and pressure.
Procedure:
-
Charge a pressure reactor with triphenylphosphine and methanol. A typical molar ratio of methanol to triphenylphosphine is 5:1.[4]
-
Introduce methyl chloride into the sealed reactor. The molar ratio of triphenylphosphine to methyl chloride is generally between 1:1 and 1:2.[4][5]
-
Heat the mixture to a temperature between 100°C and 120°C. The internal pressure may reach up to 10 kg/cm ².[4]
-
Maintain these conditions for 5 to 8 hours to allow the reaction to proceed to completion.[4]
-
After the reaction period, cool the reactor to room temperature.
-
The solid product is then isolated via filtration or centrifugation.[4]
-
The crude product can be purified by recrystallization to achieve high purity (>99%).[4] The solvent used in the reaction can often be recycled.[4]
Protocol 2: Synthesis using Ethyl Chloride in Acetone (B3395972) (Illustrative Analogue)
While this protocol details the synthesis of the ethyl analogue, the procedure is representative of syntheses requiring an autoclave due to a low-boiling alkyl halide.
Procedure:
-
Place 1 mole of triphenylphosphine and 10 moles of acetone into a high-pressure reactor.[6]
-
Add 1.5 moles of ethyl chloride and seal the reactor.[6]
-
Heat the reactor to 150°C, reaching a pressure of approximately 12 kg/cm ². Maintain these conditions for 40 hours.[6]
-
Cool the reactor to 60°C and vent any unreacted ethyl chloride.[6]
-
Continue cooling to room temperature.
-
Separate the product by centrifugation. The resulting solid is dried at 105°C for 18 hours.[6]
-
Purify the product by recrystallization from acetonitrile (B52724) to yield ethyltriphenylphosphonium chloride.[6]
Protocol 3: Synthesis using Methyl Iodide in Benzene (B151609) or Dichloromethane (B109758)
This method uses the more reactive methyl iodide and can often be performed at lower temperatures.
Procedure:
-
Dissolve triphenylphosphine (e.g., 0.15 mol) in a suitable solvent such as benzene (105 mL) or dichloromethane (50 mL).[7][8]
-
Add methyl iodide (e.g., 0.16 mol) dropwise to the solution.[7][8]
-
Stir the mixture at room temperature. The reaction time can vary from 1 to 12 hours.[7][8]
-
The product will precipitate out of the solution as a white solid.
-
Collect the precipitate by filtration, wash with the solvent (e.g., benzene), and dry under a vacuum over a desiccant like phosphorus pentoxide.[7]
Data Summary
The following table summarizes quantitative data from various reported synthesis protocols for methyltriphenylphosphonium halides.
| Methylating Agent | Solvent | Triphenylphosphine:Halide (Molar Ratio) | Temperature (°C) | Pressure | Time (h) | Yield (%) | Reference |
| Methyl Chloride | Methanol | 1:1 to 1:2 | 100 - 120 | ~10 kg/cm ² | 5 - 8 | >90 (implied) | [4] |
| Ethyl Chloride* | Acetone | 1:1.5 | 150 | 12 kg/cm ² | 40 | 95.2 | [6] |
| Methyl Iodide | Benzene | 1:1.07 | Room Temp. | Atmospheric | 12 | Not specified | [7] |
| Methyl Iodide | Dichloromethane | 1:1.2 | Room Temp. | Atmospheric | 1 | 97 | [8] |
| Methyl Bromide | Benzene | Not specified | >50 | Required | Not specified | Not specified | [9] |
| Chloromethyl Methyl Ether** | Toluene (B28343) | 1:1 (approx.) | 95 | Atmospheric | 16 | Not specified | [10] |
*Data for ethyltriphenylphosphonium chloride, illustrative of the general procedure. **Data for (methoxymethyl)triphenylphosphonium (B8745145) chloride, a related Wittig reagent precursor.[11][12]
General Experimental Workflow
The overall process for synthesizing methyltriphenylphosphonium chloride can be broken down into several key stages, from initial setup to final product characterization.
Caption: A generalized workflow for the synthesis of phosphonium salts.
Safety and Handling
-
Triphenylphosphine: Can cause skin and eye irritation. Handle in a well-ventilated area.
-
Methyl Halides: Methyl chloride, bromide, and iodide are toxic and should be handled with extreme care in a fume hood. Methyl chloride and bromide are gases at room temperature and require specialized equipment for handling.[9]
-
Solvents: Organic solvents like methanol, acetone, benzene, and toluene are flammable and have associated health risks. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pressure Reactions: Operations involving autoclaves or pressure reactors must be conducted by trained personnel behind a safety shield due to the risk of explosion.[6][9]
Applications in Drug Development
Methyltriphenylphosphonium chloride is primarily used to generate the corresponding ylide for the Wittig reaction. This reaction is invaluable in pharmaceutical synthesis for the construction of complex molecules containing carbon-carbon double bonds. Its applications include the synthesis of vitamins, insect pheromones, and various active pharmaceutical ingredients.[13][14] The related (methoxymethyl)triphenylphosphonium chloride is used in the synthesis of antiviral and antitumor agents like cephalotaxine.[10]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. bdmaee.net [bdmaee.net]
- 4. CN103275123A - Preparation method of triphenylmethylphosphonium chloride - Google Patents [patents.google.com]
- 5. lookchem.com [lookchem.com]
- 6. Methyl(triphenyl)phosphonium chloride synthesis - chemicalbook [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Page loading... [wap.guidechem.com]
- 9. US3334144A - Process for making alkyltriaryl-phosphonium compounds - Google Patents [patents.google.com]
- 10. (Methoxymethyl)triphenylphosphonium chloride | 4009-98-7 [chemicalbook.com]
- 11. Methoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
- 12. Page loading... [wap.guidechem.com]
- 13. nbinno.com [nbinno.com]
- 14. Page loading... [guidechem.com]
